molecular formula C11H12N2O B12973409 (6-Methoxyisoquinolin-1-yl)methanamine

(6-Methoxyisoquinolin-1-yl)methanamine

Cat. No.: B12973409
M. Wt: 188.23 g/mol
InChI Key: MCNSETCMAMTUCU-UHFFFAOYSA-N
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Description

(6-Methoxyisoquinolin-1-yl)methanamine: is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxyisoquinolin-1-yl)methanamine can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives . Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .

Industrial Production Methods

Industrial production of isoquinoline derivatives, including this compound, often involves the use of metal catalysts to enhance reaction efficiency and yield. The use of green chemistry principles, such as conducting reactions in water and avoiding hazardous reagents, is also gaining popularity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxyisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methoxyisoquinolin-1-yl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (6-Methoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group enhances its ability to interact with biological receptors, while the methanamine group facilitates binding to enzymes and other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxyisoquinolin-1-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(6-methoxyisoquinolin-1-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-9-2-3-10-8(6-9)4-5-13-11(10)7-12/h2-6H,7,12H2,1H3

InChI Key

MCNSETCMAMTUCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)CN

Origin of Product

United States

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